N,N-diethyl-3,3-diphenylpropan-1-amine
Description
Properties
CAS No. |
5341-16-2 |
|---|---|
Molecular Formula |
C19H25N |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N,N-diethyl-3,3-diphenylpropan-1-amine |
InChI |
InChI=1S/C19H25N/c1-3-20(4-2)16-15-19(17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14,19H,3-4,15-16H2,1-2H3 |
InChI Key |
JAWDDAJYAYSIEW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation and Catalytic Hydrogenation Route
Step 1: Preparation of 3,3-diphenylpropionitrile
Cinnamonitrile is reacted with benzene in the presence of anhydrous aluminum chloride catalyst under reflux conditions to yield 3,3-diphenylpropionitrile with a high yield of 95-98%.
Reaction conditions: Reflux in benzene with AlCl3 catalyst, followed by acid wash and recrystallization from alcohol.Step 2: Catalytic Hydrogenation to 3,3-diphenylpropylamine
The nitrile is hydrogenated catalytically using a 5% nickel/diatomaceous earth catalyst under 2-5 MPa hydrogen pressure at 80-120°C in methanol with ammonia gas. The product is isolated by vacuum distillation with a yield of approximately 95%.Step 3: Formation of Schiff Base and Methylation
3,3-diphenylpropylamine is reacted with an aldehyde in an aromatic hydrocarbon solvent under reflux to form a Schiff base. Methylation is then performed by adding methylation reagents directly or by gas introduction.Step 4: Hydrolysis and Isolation
After methylation, dilute sulfuric acid is added and the mixture refluxed. Free aldehyde is removed by steam distillation. The pH is adjusted to 9-12 with sodium hydroxide, and the organic layer is separated and vacuum distilled to yield N-methyl-3,3-diphenylpropan-1-amine as a colorless liquid with 85-92% yield. Further purification can yield crystalline hydrochloride salts.
This method avoids hazardous reagents like thionyl chloride and borohydride reducing agents, reduces solvent use, simplifies operations, and improves total yield by 10-15% over prior art.
Reductive Demethylation of N,N-Dimethyl-3,3-diphenylpropylamine
Step 1: Synthesis of N,N-dimethyl-3,3-diphenylpropylamine
Prepared via reductive methylation of 3,3-diphenylpropylamine using formaldehyde and formic acid under reflux. The reaction proceeds quantitatively with near 100% yield.Step 2: Demethylation with Chloroformates
N,N-dimethyl-3,3-diphenylpropylamine undergoes demethylation using ethyl chloroformate or methyl chloroformate (2-5 equivalents) in solvents such as toluene, benzene, or xylene. This forms carbamate derivatives such as ethyl methyl 3,3-diphenylpropylcarbamate.Step 3: Hydrolysis to N-methyl-3,3-diphenylpropan-1-amine
The carbamate intermediate is hydrolyzed under acidic conditions using mixtures of acetic acid and hydrochloric acid or bromic acid, often in protic solvents (methanol, ethanol, propanol, etc.). The hydrolysis liberates the target N-methyl amine.Step 4: Isolation and Purification
The product is extracted into organic solvents (dichloromethane, ethyl acetate) and purified by recrystallization from suitable solvent mixtures to obtain high purity N-methyl-3,3-diphenylpropan-1-amine or its salts. Yields range from 93-95%.
This method addresses issues of low yield, hazardous reagents, and complex equipment requirements found in older methods involving Grignard reagents and palladium-catalyzed hydrogenolysis.
Summary Table of Key Preparation Steps and Conditions
| Step | Intermediate/Product | Reaction Type | Reagents/Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 3,3-Diphenylpropionitrile | Friedel-Crafts Alkylation | Cinnamonitrile, Benzene, AlCl3 catalyst | Benzene | Reflux | 95-98 | High yield, acid wash and recrystallization |
| 2 | 3,3-Diphenylpropylamine | Catalytic Hydrogenation | H2, 5% Ni/diatomaceous earth, NH3 gas | Methanol | 80-120°C, 2-5 MPa H2 pressure | ~95 | Avoids borohydride reducing agents |
| 3 | Schiff base intermediate | Condensation | Aldehyde, aromatic hydrocarbon solvent | Toluene or similar | Reflux | - | Intermediate for methylation |
| 4 | N-Methyl-3,3-diphenylpropan-1-amine | Methylation & Hydrolysis | Methylation reagent, dilute H2SO4, NaOH | Aromatic solvent, aqueous | Reflux, pH 9-12 adjustment | 85-92 | One-pot process simplifies operations |
| 5 | N,N-Dimethyl-3,3-diphenylpropylamine | Reductive Methylation | Formaldehyde, Formic acid | - | Reflux, 105°C | ~100 | Quantitative yield |
| 6 | Carbamate derivative | Demethylation | Ethyl chloroformate or methyl chloroformate | Toluene, benzene, xylene | Stirring, 5 hours | 94-95 | Precursor to hydrolysis step |
| 7 | N-Methyl-3,3-diphenylpropan-1-amine | Hydrolysis | Acetic acid + HCl or bromic acid | Protic solvents (MeOH, EtOH) | Reflux, 5-24 hours | 93-95 | Mild conditions, high purity |
Research Outcomes and Industrial Considerations
- The Friedel-Crafts alkylation followed by catalytic hydrogenation route offers a scalable and environmentally friendlier alternative to older methods that used hazardous reagents like thionyl chloride and borohydrides.
- The one-pot methylation and hydrolysis process reduces equipment needs and production costs while improving yields by 10-15%.
- The demethylation of N,N-dimethyl derivatives via chloroformate reagents and subsequent hydrolysis offers a mild, high-yielding, and industrially feasible route to N-methyl derivatives.
- The described methods avoid the use of expensive palladium catalysts and high-pressure hydrogenation steps for benzyl group removal, which are problematic in large-scale synthesis.
- Although direct literature on N,N-diethyl-3,3-diphenylpropan-1-amine synthesis is scarce, the adaptation of these methods with diethylamine or diethyl alkylation is the logical approach, supported by general organic synthesis principles.
- The physical properties of this compound include a molecular weight of 267.41 g/mol, density of 0.969 g/cm³, and a boiling point of approximately 371.5°C at 760 mmHg.
Chemical Reactions Analysis
Types of Reactions: N,N-diethyl-3,3-diphenylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into secondary or primary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of strong bases.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Secondary or primary amines.
Substitution: Various substituted amines depending on the substituent used.
Scientific Research Applications
N,N-diethyl-3,3-diphenylpropan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceutical compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: It serves as a precursor in the development of drugs for treating cardiovascular diseases and other medical conditions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-3,3-diphenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
Biological Activity
N,N-Diethyl-3,3-diphenylpropan-1-amine, a synthetic organic compound, has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis Methods:
this compound is synthesized through the alkylation of 3,3-diphenylpropan-1-amine with diethyl sulfate or diethyl iodide under basic conditions. Common bases used include sodium hydride and potassium carbonate. The reaction conditions are optimized to enhance yield and purity, often employing automated processes in industrial settings .
Chemical Structure:
The compound features two ethyl groups attached to the nitrogen atom of a 3,3-diphenylpropan-1-amine backbone. This specific substitution pattern increases its lipophilicity, potentially influencing its interaction with biological targets.
Biological Mechanisms
Mechanism of Action:
this compound interacts with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact mechanism varies depending on the biological context .
Cellular Effects:
Research indicates that this compound can influence cellular processes such as apoptosis and proliferation. For instance, studies have shown that related compounds exhibit significant cytotoxicity against cancer cell lines while demonstrating lower toxicity to normal cells .
Therapeutic Applications
Cancer Research:
this compound and its derivatives are being investigated for their anticancer properties. Compounds with similar structures have demonstrated cytotoxic effects on breast cancer cells (MCF-7), suggesting potential applications in cancer therapy . The presence of a tertiary amine moiety in these compounds enhances their efficacy as selective estrogen receptor modulators (SERMs), which are crucial in breast cancer treatment .
Pain Management:
The compound's structural relatives have been explored for their analgesic properties, particularly in the context of opioid receptor modulation. These findings highlight the potential for developing safer pain management therapies with reduced abuse liability .
Research Findings and Case Studies
Several studies have assessed the biological activity of this compound and similar compounds:
Q & A
Q. What are the established synthetic routes for N,N-diethyl-3,3-diphenylpropan-1-amine, and how do reaction conditions influence yield?
The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 1,1-diphenylethylene with diethylamine under controlled conditions. For example, analogous methods using diisopropylamine achieved an 86% yield by optimizing solvent choice (e.g., DMF) and temperature (80°C) . Variations in amine reactivity (diethyl vs. diisopropyl) may require adjustments in stoichiometry or catalyst use. Purification typically involves solvent extraction and crystallization .
Q. What safety protocols are critical when handling this compound?
Due to its structural similarity to strong bases like DMAPA, handle with nitrile gloves, goggles, and lab coats in a fume hood. Avoid inhalation of vapors; use local exhaust ventilation. Neutralize spills with weak acids (e.g., acetic acid) and dispose of waste via approved hazardous channels . Emergency measures include rinsing eyes with water for 15 minutes and seeking immediate medical attention for skin contact .
Advanced Research Questions
Q. How can spectroscopic techniques resolve structural ambiguities in derivatives of this compound?
- NMR : NMR identifies substituent environments (e.g., aromatic protons at δ 7.2–7.5 ppm, ethyl groups as triplets near δ 1.0–1.2 ppm). Diastereotopic protons in chiral derivatives split into multiplets, aiding stereochemical analysis .
- FT-IR : Absorptions at 2929 cm (C-H stretching) and 1599 cm (aromatic C=C) confirm backbone integrity. N-H stretches (if present) appear near 3300–3400 cm .
- MS : High-resolution mass spectrometry validates molecular weight (expected [M] at m/z 267.41 for CHN) .
Q. What strategies optimize reaction conditions for introducing substituents to the amine group?
- Catalytic Systems : Use NaH in DMSO for alkoxylation (e.g., naphthyloxy groups), maintaining temperatures at 323 K to prevent side reactions .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates. For photochemical N-H insertions, visible-light-promoted methods under metal-free conditions achieve 56% yield with donor/donor diazo precursors .
- Workup : Adjust pH during extraction (e.g., pH 4–5 for acid-sensitive intermediates) and employ column chromatography (hexane:EtOAc, 10:1) for purity .
Q. How can researchers address contradictions in reported reaction yields when varying amine reactants?
Discrepancies (e.g., diethylamine vs. diisopropylamine) arise from steric and electronic effects. For diethylamine:
- Steric Hindrance : Smaller ethyl groups reduce steric barriers, potentially increasing reaction rates.
- Basicity : Higher basicity (pKa ~11) of diethylamine vs. diisopropylamine (pKa ~10) may accelerate proton transfer steps .
Validate via controlled experiments comparing molar ratios (1:1 vs. 1:2 amine:electrophile) and monitoring by TLC or GC-MS.
Data Contradiction Analysis
Q. Why do crystallographic data for related compounds show variability in dihedral angles between aromatic rings?
In N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine, the dihedral angle between thiophene and naphthalene rings is 87.5° due to van der Waals interactions and crystal packing forces . For N,N-diethyl derivatives, bulkier ethyl groups may increase torsional strain, altering angles. Compare single-crystal XRD data with DFT-optimized structures to distinguish intrinsic vs. crystal-induced conformations.
Methodological Recommendations
- Synthesis : Prefer stepwise alkylation over one-pot reactions to control regioselectivity.
- Characterization : Combine -DEPTO NMR with X-ray crystallography to resolve quaternary carbon ambiguities.
- Safety : Conduct reactivity hazard assessments (e.g., DSC for exothermic decomposition) before scaling up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
